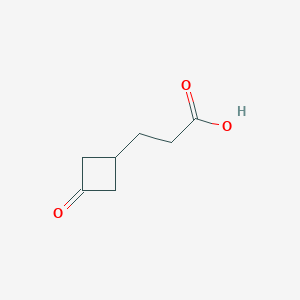

3-(3-Oxocyclobutyl)propanoic acid

Descripción

Overview of Cyclobutane-Containing Compounds in Organic Synthesis

Cyclobutane (B1203170) rings are a recurring motif in a multitude of natural products and biologically active molecules. Their inherent ring strain, a consequence of their constrained four-membered ring structure, makes them valuable intermediates in organic synthesis. This strain can be strategically released in subsequent reactions, allowing for the construction of more complex molecular architectures that would be challenging to assemble through other means.

The synthesis of the cyclobutane core itself presents a unique set of challenges and opportunities for chemists. A common strategy for constructing the 3-oxocyclobutane moiety involves multi-step reaction sequences. For instance, a patented method for the synthesis of the closely related 3-oxocyclobutanecarboxylic acid starts from readily available materials like acetone, bromine, and malononitrile. google.com This process involves a series of reactions including bromination, cyclization, and hydrolysis to yield the final cyclobutane product. google.com Such synthetic routes highlight the ingenuity required to forge these strained ring systems and provide a foundation for the potential synthesis of 3-(3-Oxocyclobutyl)propanoic acid.

Significance of Propanoic Acid Derivatives in Medicinal Chemistry and Materials Science

The propanoic acid moiety is a well-established pharmacophore in medicinal chemistry, meaning it is a molecular feature responsible for a drug's biological activity. Numerous successful drugs, including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, feature a propanoic acid group. This functional group can participate in crucial interactions with biological targets, such as enzymes and receptors, often through hydrogen bonding and ionic interactions. Recent research continues to explore new propanoic acid derivatives for a range of therapeutic areas, including the development of antimicrobial agents. nih.gov

Beyond the realm of medicine, propanoic acid derivatives also play a role in materials science. Their carboxylic acid functionality allows them to act as monomers in polymerization reactions, leading to the formation of polyesters and other polymers with diverse properties. These materials can find applications in coatings, adhesives, and other advanced material contexts.

Research Landscape and Emerging Trends for this compound

While specific research dedicated exclusively to this compound is still in its early stages, the combination of the synthetically versatile cyclobutane ring and the biologically relevant propanoic acid functionality positions it as a compound with considerable potential. The exploration of this molecule is likely to follow several key trends:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to access this compound and its derivatives will be a primary focus. This will enable further investigation into its properties and applications.

Medicinal Chemistry Exploration: Given the prevalence of propanoic acids in pharmaceuticals, a significant research avenue will be the synthesis and biological evaluation of derivatives of this compound. The rigid and three-dimensional nature of the cyclobutane ring could offer a unique scaffold for designing new drug candidates that can interact with biological targets in novel ways.

Advanced Materials Development: The potential for this compound to serve as a monomer or a cross-linking agent in the creation of new polymers with tailored properties is another promising area of research. The strained cyclobutane ring could also be exploited to create materials that respond to external stimuli, such as heat or light.

The following table provides a summary of the key chemical identifiers for this compound:

| Property | Value |

| CAS Number | 1380291-34-8 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

Propiedades

IUPAC Name |

3-(3-oxocyclobutyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEMXLAAKZUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Oxocyclobutyl Propanoic Acid

Established Synthetic Routes and Mechanistic Studies

While a direct, dedicated synthesis for 3-(3-oxocyclobutyl)propanoic acid is not extensively documented in publicly available literature, its synthesis can be conceived through the strategic combination of well-established methodologies for constructing substituted cyclobutanes and elongating carboxylic acid chains. The primary approaches involve multi-step sequences that carefully build the molecule's distinct components.

Multi-step Synthesis Approaches

Multi-step syntheses are fundamental to constructing complex molecules like this compound from simpler, readily available starting materials. These approaches can be broken down into three key strategic areas: the formation of the cyclobutane (B1203170) ring, the manipulation of functional groups on this ring, and the extension of the propanoic acid side chain.

The construction of the cyclobutane core is a critical and often challenging step. A common and effective method involves the condensation of a 1,3-dielectrophile with a nucleophilic species, typically a malonic ester derivative. patsnap.comgoogle.com This approach allows for the formation of the four-membered ring with substituents that can be further modified.

One illustrative pathway starts with the reaction of a malonic ester, such as diisopropyl malonate, with a 1,3-dihaloalkane in the presence of a base. patsnap.com For instance, the reaction of diisopropyl malonate with a protected 1,3-dibromopropan-2-one derivative (e.g., 2,2-dimethoxy-1,3-dibromopropane) using a strong base like potassium tert-butoxide in an appropriate solvent such as N,N-dimethylformamide (DMF) can yield a cyclobutane-1,1-dicarboxylate. google.com The protection of the ketone functionality is crucial to prevent unwanted side reactions during the cyclization step.

Another strategy involves the [2+2] cycloaddition of an alkene with a ketene (B1206846) or a ketene equivalent. nih.govacs.orgbaranlab.org This powerful reaction directly forms a four-membered ring. For example, the cycloaddition of an allene (B1206475) with an alkene can produce a methylene-substituted cyclobutane, which can then be further functionalized. nih.gov Photochemical [2+2] cycloadditions are also a viable method for constructing the cyclobutane ring, often offering good stereocontrol. acs.org

Table 1: Key Reagents in Cyclobutane Ring Formation

| Reagent Class | Specific Example | Role in Synthesis |

| Malonic Ester Derivative | Diisopropyl malonate | Nucleophilic component in condensation reactions |

| 1,3-Dielectrophile | 2,2-Dimethoxy-1,3-dibromopropane | Electrophilic component for ring closure |

| Base | Potassium tert-butoxide | Promotes deprotonation of the malonic ester |

| Ketene/Ketene Equivalent | Dichloroketene | Partner in [2+2] cycloaddition reactions |

| Alkene | Ethylene | Partner in [2+2] cycloaddition reactions |

Once the cyclobutane ring with appropriate substituents is formed, a series of functional group interconversions (FGIs) are typically required to arrive at the desired 3-oxocyclobutyl moiety.

Following the condensation approach described above, the resulting gem-dicarboxylate on the cyclobutane ring needs to be converted to a single carboxylic acid group and the protected ketone needs to be deprotected. The hydrolysis of the diester to a diacid can be achieved under acidic or basic conditions, followed by decarboxylation. Heating the diacid often promotes the loss of one carboxyl group to yield a monocarboxylic acid. guidechem.com For instance, heating 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid in hydrochloric acid can lead to both deprotection of the ketone and decarboxylation to form 3-oxocyclobutanecarboxylic acid. guidechem.comdigitellinc.com

If a methylene-substituted cyclobutane is synthesized via a [2+2] cycloaddition, the exocyclic double bond can be oxidatively cleaved, for example, using ozonolysis followed by a reductive workup, to generate the ketone functionality.

With the 3-oxocyclobutane core in hand, the final key step is the introduction or elongation of the propanoic acid side chain. Several classical and modern organic reactions can be employed for this purpose.

A plausible strategy involves starting with a suitable 3-oxocyclobutane derivative that can be elaborated. For example, if 3-oxocyclobutanecarboxylic acid is synthesized, it can undergo a homologation reaction to extend the carbon chain. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. youtube.com This involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield the homologous carboxylic acid. Repeating this sequence could, in principle, lead to the desired propanoic acid side chain.

Alternatively, a more convergent approach would involve the reaction of a suitable 3-oxocyclobutane electrophile with a three-carbon nucleophile. For instance, a Wittig reaction between 3-oxocyclobutanone (or a protected version) and a phosphonium (B103445) ylide derived from a 2-haloacetic acid ester could form an α,β-unsaturated ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would provide the propanoic acid side chain. google.comchemicalbook.com

The Reformatsky reaction offers another avenue, where an α-halo ester reacts with a ketone in the presence of zinc metal to form a β-hydroxy ester. acs.orgresearchgate.net This could be applied to 3-oxocyclobutanone, followed by dehydration and hydrogenation to yield the propanoic acid ester.

A Michael addition of a malonate equivalent to a suitable α,β-unsaturated cyclobutanone (B123998) derivative could also be a viable route to introduce the propanoic acid precursor.

Table 2: Chain Elongation Methodologies

| Reaction | Key Reagents | Intermediate Product |

| Arndt-Eistert Homologation | Diazomethane, Silver(I) oxide | Homologous carboxylic acid |

| Wittig Reaction | Phosphonium ylide, Base | Alkene |

| Reformatsky Reaction | α-Halo ester, Zinc | β-Hydroxy ester |

| Michael Addition | Malonic ester, Base | 1,5-Dicarbonyl compound |

Retrosynthetic Analysis of this compound

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. deanfrancispress.comyoutube.com For this compound, several disconnections can be envisioned.

Retrosynthetic Approach 1: Disconnection of the Propanoic Acid Chain

A primary disconnection can be made at the bond connecting the propanoic acid side chain to the cyclobutane ring (C-C bond). This leads to a 3-oxocyclobutyl synthon and a propanoic acid synthon.

Forward Synthesis: This disconnection suggests a synthetic strategy where a suitable 3-oxocyclobutane derivative is coupled with a three-carbon fragment. For example, the alkylation of a malonic ester with a 3-halocyclobutanone derivative, followed by hydrolysis and decarboxylation, would construct the propanoic acid side chain.

Retrosynthetic Approach 2: Functional Group Interconversion and Ring Formation

Another approach involves functional group interconversion (FGI) of the ketone to a more synthetically tractable group, such as a protected alcohol or an alkene, before disconnecting the cyclobutane ring.

Forward Synthesis: This suggests forming a substituted cyclobutane first, for instance, via a [2+2] cycloaddition to create a cyclobutane with an exocyclic double bond. This double bond could then be oxidatively cleaved to reveal the ketone at a later stage in the synthesis. The propanoic acid side chain could be introduced before or after the ketone formation.

A key retrosynthetic disconnection for the cyclobutane ring itself often leads back to a 1,3-dielectrophile and a malonic ester derivative, as discussed in the multi-step synthesis section. patsnap.comgoogle.com

Key Reaction Mechanisms and Stereochemical Considerations

The stereochemistry of the 1,3-disubstituted cyclobutane ring is a critical aspect of the synthesis. The relative orientation of the substituents can significantly impact the biological activity of the final molecule. Both cis and trans isomers are possible, and achieving stereocontrol is a primary goal in synthetic design. nih.govacs.org

The formation of the cyclobutane ring via condensation reactions can lead to a mixture of cis and trans isomers. The ratio of these isomers can sometimes be influenced by the reaction conditions, but often a separation of the diastereomers is required at a later stage. nih.gov

Photochemical [2+2] cycloadditions can offer a higher degree of stereocontrol, with the stereochemistry of the starting alkenes often translating to the stereochemistry of the cyclobutane product according to the Woodward-Hoffmann rules.

For achieving a specific stereoisomer, methods for the diastereoselective reduction of a cyclobutanone or the stereoselective addition to a cyclobutene (B1205218) can be employed. For example, the reduction of a ketone on a substituted cyclobutane ring can be influenced by the existing substituents, leading to the preferential formation of one diastereomer of the corresponding alcohol. This alcohol can then be further manipulated.

In the context of this compound, if the desired isomer is the cis isomer, a synthetic route that favors the formation of this stereochemistry would be highly valuable. This could involve, for example, the catalytic hydrogenation of a cyclobutene precursor from the less hindered face of the molecule.

The inherent puckered conformation of the cyclobutane ring also plays a role in its reactivity and the stereochemical outcome of reactions. The substituents will preferentially occupy equatorial positions to minimize steric strain, which can direct the approach of reagents.

Innovative Synthetic Strategies

The synthesis of complex molecules like this compound is increasingly benefiting from cutting-edge chemical technologies. These innovations aim to improve reaction outcomes, reduce environmental impact, and enhance scalability.

Flow Chemistry Applications in Production

Continuous flow chemistry, which involves pumping reactants through channels or tubes, is supplanting traditional batch processing in many areas of chemical synthesis. youtube.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which often leads to higher yields and selectivity. youtube.com The enhanced surface-area-to-volume ratio in flow reactors facilitates better heat transfer, mitigating risks associated with highly exothermic or rapid reactions and reducing energy consumption. youtube.com

While specific flow chemistry applications for the direct production of this compound are not extensively documented, the principles have been successfully applied to related structures. For instance, a scalable electrochemical synthesis of a cyclobutane derivative was successfully transitioned from a batch setup to a continuous-flow system, enabling production on a 120-gram scale per run. thieme-connect.com This transition effectively addressed common scale-up challenges in electrochemistry, including mass and heat transfer limitations and uneven current distribution. thieme-connect.com Similarly, one-step continuous flow synthesis has been developed for pyrrole-3-carboxylic acids, utilizing in-situ hydrolysis of tert-butyl esters, demonstrating the power of this technique to combine multiple reaction steps into a single, uninterrupted process. nih.gov These examples highlight the potential for developing a robust and scalable flow synthesis process for this compound.

Green Chemistry Principles in Synthesis Optimization

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste and minimize the use of hazardous substances. youtube.com Key tenets include maximizing atom economy, employing safer solvents and reagents, and utilizing catalytic processes over stoichiometric ones. youtube.com

In the context of synthesizing cyclobutane-containing molecules, green chemistry approaches offer significant advantages. For example, a patented synthesis for the precursor 3-oxocyclobutanecarboxylic acid was designed to avoid highly toxic reagents like osmium tetroxide and propadiene, opting for a safer process with recyclable solvents such as ethanol (B145695) and toluene. google.com Another green approach involves using glucose, a harmless sugar, as a starting material for adipic acid instead of carcinogenic benzene, protecting workers from hazardous exposure. youtube.com The development of water-compatible catalysts and the use of supercritical carbon dioxide as a solvent are other exciting frontiers in green chemistry that could be applied to the synthesis of propanoic acid derivatives. youtube.com These strategies not only enhance safety and reduce environmental impact but can also lower processing costs. google.com

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis is a cornerstone of efficient chemical synthesis, enabling reactions with high selectivity and yield under mild conditions. For cyclobutane ring formation, various catalytic methods have been explored.

Phase-transfer catalysis has been employed in the synthesis of 3-oxocyclobutanecarboxylic acid, using tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between reactants in different phases. google.com This method simplifies the process and improves reaction efficiency. google.com

Photocatalysis, particularly using visible light, has emerged as a powerful tool for constructing cyclobutane rings through [2+2] cycloadditions. nih.govacs.org Photoinduced electron transfer can be used for the direct synthesis of lignan (B3055560) cyclobutanes and their analogs. nih.gov A key innovation in this area is the use of an aromatic electron relay, which helps to prevent competing cycloreversion reactions, thereby improving the yield of the desired cyclobutane product. nih.gov

The following table summarizes key features of various catalytic approaches applicable to cyclobutane synthesis.

Table 1: Overview of Catalytic Methods in Cyclobutane Synthesis

| Catalytic Method | Example Application | Key Features | Reference |

| Phase-Transfer Catalysis | Synthesis of 3-oxocyclobutanecarboxylic acid | Employs tetrabutylammonium bromide (TBAB) as a catalyst to facilitate reactions between different phases. | google.com |

| Photocatalysis | Synthesis of lignan cyclobutanes | Uses photoinduced electron transfer; includes an electron relay to prevent cycloreversion and polymerization. | nih.gov |

| Biocatalysis | Synthesis of Vidarabine | Employs enzymes for transformations, offering high selectivity under mild conditions. | nih.gov |

Electrosynthesis Approaches

Electrosynthesis offers a green and powerful alternative to traditional chemical methods, often proceeding without the need for metal catalysts and under mild conditions. nih.govacs.org This technique uses electrical current to drive chemical reactions, such as the formation of cyclobutane rings.

One notable application is the electrochemical oxidative enolate cyclization of tetramethyl butane-1,1,4,4-tetracarboxylate to form a cyclobutane ring, which was successfully scaled up using a continuous-flow system. thieme-connect.com Another approach involves the anodic oxidation of olefins to generate alkene radical cations. These reactive intermediates can then undergo a [2+2] cycloaddition with styrene (B11656) derivatives to produce cyclobutanes. nih.gov For example, the reaction between trans-anethole and styrene under a constant current yields the cyclobutane product in 70% yield after optimization. nih.gov These electrochemical methods are scalable, cost-effective, and represent a significant advance in the sustainable synthesis of four-membered ring systems. acs.org

Synthesis of Precursors and Related Cyclobutane-Propanoic Acid Structures

The synthesis of the target molecule is intrinsically linked to the efficient production of its key building blocks. Of particular importance is the precursor 3-oxocyclobutanecarboxylic acid.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

Several synthetic routes to 3-oxocyclobutanecarboxylic acid, a vital pharmaceutical intermediate, have been documented. patsnap.comgoogle.com These methods often start from readily available materials and proceed through multi-step sequences.

One common strategy involves the hydrolysis and decarboxylation of a cyclobutane diester. In one method, 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester is refluxed with 20% hydrochloric acid for 50 hours to yield the final product. guidechem.com A similar process starting with the diisopropyl ester involves heating with 6 N HCl at high temperatures. guidechem.com

Another innovative route starts from acetone, bromine, and malononitrile. google.com This three-step process, which uses sodium iodide as an activating agent and a phase transfer catalyst, achieves yields between 52% and 68% with a purity of over 99%. google.com The method is noted for avoiding highly toxic reagents and for its potential in industrialized production due to its moderate and reliable process. google.com

A different approach begins with the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of potassium tert-butoxide, followed by hydrolysis with concentrated hydrochloric acid. patsnap.comgoogle.com The following table provides a comparative overview of these synthetic methods.

Table 2: Comparative Analysis of Synthetic Routes to 3-Oxocyclobutanecarboxylic Acid

| Starting Materials | Key Reagents & Conditions | Yield | Purity | Reference |

| Acetone, Bromine, Malononitrile | 1) Ethanol; 2) NaI, TBAB, DMF; 3) 6M HCl, Reflux | 52-68% | 99-99.2% | google.com |

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% Hydrochloric acid, Reflux (50h) | 70% | Not specified | guidechem.com |

| Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | 1) Potassium tert-butoxide, DMF; 2) Conc. HCl, Heat | Not specified | High purity | google.combrainly.in |

| 3-methylcyclobutane carboxylic acid | Sodium periodate, Potassium dihydrocinnamate, THF/Water | Not specified | Not specified | guidechem.com |

Derivatives with Substituted Cyclobutyl Rings

The synthesis of this compound derivatives where the cyclobutyl ring itself is substituted presents a unique synthetic challenge. Research in this area has led to methodologies for introducing alkyl, aryl, and fluoro groups onto the cyclobutane core, often starting from 3-oxocyclobutane carboxylic acid.

A notable approach involves the synthesis of cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines from 3-oxocyclobutane carboxylic acid. researchgate.net This multi-step synthesis begins with the protection of the carboxylic acid, followed by a Grignard reaction to introduce an alkyl or aryl group at the carbonyl position. Subsequent deoxyfluorination introduces a fluorine atom. Although the final products in this specific pathway are amines, the initial steps to create substituted 3-oxocyclobutanol intermediates are highly relevant for creating substituted this compound derivatives.

The key steps for ring substitution are:

Esterification: The starting material, 3-oxocyclobutane carboxylic acid, is first converted to its benzyl (B1604629) ester to protect the acid functionality.

Grignard Reaction: The ketone is then reacted with a Grignard reagent (e.g., MeMgCl for a methyl group) or an aryllithium reagent to form the corresponding tertiary alcohol. researchgate.net This step introduces the desired alkyl or aryl substituent onto the cyclobutane ring.

Deoxyfluorination: The resulting hydroxyl group is then replaced with a fluorine atom using a fluorinating agent like morpho-DAST, which can proceed with incomplete inversion of configuration, leading to a mixture of diastereomers. researchgate.net

These initial steps yield a substituted cyclobutane ring which can then be further modified to introduce the propanoic acid side chain, although specific examples of this full conversion are not detailed in the referenced literature.

Synthesis of Related Oxocyclopentyl Propanoic Acid Derivatives

The synthesis of 3-(2-oxocyclopentyl)propanoic acid, a close structural analog with a five-membered ring, has been well-documented. A common and efficient method involves a one-pot synthesis that simplifies the process and improves yield. google.com

One patented method describes the reaction of cyclopentanone (B42830) with morpholine (B109124) to form an enamine. This intermediate then reacts with an acrylate (B77674), such as ethyl acrylate, via a Michael addition. The resulting product is then hydrolyzed to yield 3-(2-oxocyclopentyl)propanoic acid. google.com This "one-pot" approach is advantageous for industrial production due to its simplicity and high yield (≥90%). google.com

The general steps of this synthesis are:

Enamine Formation: Cyclopentanone is reacted with morpholine, often in the presence of an acid catalyst like p-toluenesulfonic acid, to form the corresponding enamine.

Michael Addition: The enamine then reacts with an acrylate (e.g., ethyl acrylate) in a Michael addition reaction.

Hydrolysis: The resulting ester is hydrolyzed, typically using an aqueous acid or base, to give the final product, 3-(2-oxocyclopentyl)propanoic acid. google.com

The table below summarizes a specific example from the patent literature.

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield |

| Cyclopentanone, Morpholine, Ethyl Acrylate | p-Toluenesulfonic acid | Toluene | Reflux, then addition of acrylate at 85°C | Ethyl 3-(2-oxocyclopentyl)propanoate | 92% |

Synthesis of Cyclopropyl-oxo-propionic acid derivatives

The synthesis of cyclopropyl-oxo-propionic acid derivatives, which feature a three-membered ring, has been achieved through various synthetic routes. A key example is the synthesis of ethyl 3-cyclopropyl-3-oxopropionate.

A common method for synthesizing this β-keto ester involves the acylation of a malonic ester derivative. One specific procedure uses ethyl potassium malonate as the starting material. chemicalbook.com This is reacted with cyclopropanecarbonyl chloride, which is prepared in situ from cyclopropanecarboxylic acid and oxalyl chloride.

The key steps in this synthesis are:

Preparation of the Acylating Agent: Cyclopropanecarboxylic acid is converted to its more reactive acid chloride form using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

Acylation of Malonate: In a separate reaction, a magnesium enolate of ethyl malonate is prepared using ethyl potassium malonate, triethylamine, and magnesium chloride. This enolate is then acylated with the previously prepared cyclopropanecarbonyl chloride. chemicalbook.com

Workup: The reaction mixture is then quenched with an acidic solution to yield the final product, ethyl 3-cyclopropyl-3-oxopropionate.

This method has been shown to produce the target compound in high yield.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |

| Ethyl potassium malonate | Cyclopropanecarboxylic acid | Triethylamine, Magnesium chloride, Oxalyl chloride, DMF | Ethyl acetate, Tetrahydrofuran (B95107) | Ethyl 3-cyclopropyl-3-oxopropionate | 93% |

Chemical Transformations and Reactivity of 3 3 Oxocyclobutyl Propanoic Acid

Reactions Involving the Cyclobutanone (B123998) Moiety

The cyclobutanone portion of the molecule is characterized by the electrophilic nature of the carbonyl carbon, which is further activated by the inherent ring strain of the cyclobutane (B1203170) ring. This makes it susceptible to a variety of nucleophilic attacks and rearrangements.

Nucleophilic Additions to the Ketone

The carbonyl carbon of the cyclobutanone is a prime target for nucleophiles. This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol. masterorganicchemistry.commasterorganicchemistry.com

A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the ketone. wikipedia.orgorganic-chemistry.org For instance, reacting 3-(3-oxocyclobutyl)propanoic acid with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would primarily lead to the formation of a tertiary alcohol on the cyclobutane ring, provided the carboxylic acid is protected or a large excess of the Grignard reagent is used, as it would first react with the acidic proton. wikipedia.orgchegg.com The reaction proceeds through a six-membered ring transition state. wikipedia.org

Another significant class of nucleophilic addition is the reduction of the ketone to a secondary alcohol. This is commonly achieved using hydride reagents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the carboxylic acid, milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically selective for aldehydes and ketones, allowing for the targeted reduction of the cyclobutanone. wikipedia.orgyoutube.com

| Reaction Type | Reagent | Product | Notes |

| Grignard Reaction | R-MgX (e.g., CH₃MgBr), then H₃O⁺ | 3-(3-alkyl-3-hydroxycyclobutyl)propanoic acid | Forms a tertiary alcohol. The carboxylic acid must be protected first. wikipedia.orgorganic-chemistry.org |

| Reduction | Sodium Borohydride (NaBH₄) | 3-(3-hydroxycyclobutyl)propanoic acid | Selectively reduces the ketone to a secondary alcohol. wikipedia.org |

Alpha-Halogenation and Subsequent Transformations

The carbons adjacent to the carbonyl group (alpha-carbons) in the cyclobutanone ring can undergo halogenation. Under acidic conditions, ketones can be converted to their enol tautomers. libretexts.orgchemistrysteps.com This enol form is nucleophilic and reacts with halogens such as bromine (Br₂) or chlorine (Cl₂) to yield an α-halo ketone. libretexts.orgchemistrysteps.commasterorganicchemistry.com The acid-catalyzed mechanism is crucial as it typically results in monohalogenation, because the introduction of an electron-withdrawing halogen atom destabilizes the transition state for further enol formation. pearson.comjove.com

The resulting α-halocyclobutanone is a valuable intermediate. For example, treatment with a non-nucleophilic, sterically hindered base like pyridine (B92270) can induce an E2 elimination reaction to form an α,β-unsaturated cyclobutenone. libretexts.org

| Reaction | Reagents | Intermediate/Product | Key Features |

| α-Bromination | Br₂, Acetic Acid (CH₃COOH) | 3-(2-bromo-3-oxocyclobutyl)propanoic acid | Acid-catalyzed reaction proceeds via an enol intermediate. libretexts.orgchemistrysteps.com Results in monohalogenation. youtube.com |

| Dehydrobromination | Pyridine, Heat | 3-(3-oxocyclobut-1-en-1-yl)propanoic acid | E2 elimination of the α-bromo ketone to form an α,β-unsaturated ketone. libretexts.org |

Ring-Opening Reactions and Rearrangements

The strained four-membered ring of cyclobutane derivatives is prone to ring-opening reactions and rearrangements, often catalyzed by acid or heat. uwo.ca Cyclobutanols, formed from the reduction or Grignard addition to the ketone, can undergo acid-catalyzed rearrangements. cdnsciencepub.com These reactions often proceed via carbocation intermediates, and the specific rearrangement pathway depends on the substituents and reaction conditions. cdnsciencepub.comcdnsciencepub.com For example, acid-catalyzed dehydration of the cyclobutanol (B46151) can lead to ring expansion or contraction, or fragmentation, depending on which bond migrates to stabilize the resulting carbocation. cdnsciencepub.com

Donor-acceptor cyclobutanes, where one carbon bears an electron-donating group and an adjacent carbon has an electron-accepting group, are particularly susceptible to ring-opening. uwo.caresearchgate.net While the parent compound is not a classic donor-acceptor cyclobutane, transformations of its derivatives can lead to structures that undergo such reactions. These processes can be initiated by Lewis acids or thermal conditions, leading to valuable acyclic products. researchgate.netnih.gov

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of this compound is a versatile functional handle, readily undergoing reactions such as esterification, amidation, and reduction without affecting the ketone moiety under appropriate conditions.

Esterification and Amidation Reactions

Esterification is the conversion of the carboxylic acid to an ester. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used in excess, or the water byproduct is removed. masterorganicchemistry.comchemistrysteps.com For example, reacting this compound with ethanol (B145695) (CH₃CH₂OH) under acidic catalysis yields ethyl 3-(3-oxocyclobutyl)propanoate. athabascau.ca

Amidation is the formation of an amide from the carboxylic acid and an amine. Direct reaction requires high temperatures, so coupling agents are typically employed. khanacademy.orgyoutube.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or B(OCH₂CF₃)₃ activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. acs.orgorganic-chemistry.org This allows the reaction to proceed under milder conditions. For instance, treatment with benzylamine (B48309) in the presence of a suitable coupling agent would yield N-benzyl-3-(3-oxocyclobutyl)propanamide. nih.gov

| Reaction Type | Reagents | Product Example |

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl 3-(3-oxocyclobutyl)propanoate |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) | N-benzyl-3-(3-oxocyclobutyl)propanamide |

Reduction to Alcohols

Carboxylic acids can be reduced to primary alcohols. This transformation requires a strong reducing agent, as they are less reactive than ketones. wikipedia.org Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. chemguide.co.ukorgosolver.com The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk It is important to note that LiAlH₄ is a powerful reagent and will also reduce the ketone functionality. masterorganicchemistry.comharvard.edu Therefore, if only the carboxylic acid is to be reduced, the ketone must first be protected.

Weaker reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uksavemyexams.com This difference in reactivity allows for the selective reduction of the ketone in the presence of the carboxylic acid, as mentioned in section 3.1.1. More specialized reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of some other functional groups, including ketones, offering a potential route to 3-(3-oxocyclobutyl)propan-1-ol. harvard.educhemistrysteps.com

| Reagent | Product | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | 4-(3-hydroxycyclobutyl)butan-1-ol | Reduces both the carboxylic acid and the ketone. masterorganicchemistry.comjove.com |

| Borane (BH₃·THF), then workup | 3-(3-oxocyclobutyl)propan-1-ol | Generally selective for the carboxylic acid over the ketone. harvard.educhemistrysteps.com |

Decarboxylation Pathways

The decarboxylation of this compound, a β-keto acid, is a reaction of significant interest. In general, β-keto acids readily undergo decarboxylation upon heating, a process that proceeds through a cyclic, concerted transition state to yield an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.comlibretexts.org This reaction results in the loss of carbon dioxide and the formation of a new carbon-carbon bond. masterorganicchemistry.com

The decarboxylation of β-keto acids can be facilitated by heating, and in some cases, the presence of an acid or base catalyst can influence the reaction rate. libretexts.orgmasterorganicchemistry.com For instance, the decarboxylation of acetoacetic ester to yield a ketone is a classic example of this transformation. libretexts.org The general mechanism involves a pericyclic reaction with the cyclic rearrangement of six electrons. libretexts.org

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided search results, the general principles of β-keto acid decarboxylation can be applied. The reaction would be expected to yield 3-cyclobutanone, with the loss of carbon dioxide. However, the stability of the cyclobutane ring and potential ring-opening reactions under thermal conditions could present competing pathways. researchgate.netresearchgate.net The use of specific catalysts, such as those based on transition metals, could potentially steer the reaction towards a desired outcome. For example, iron(III) chloride has been used to catalyze the decarboxylation of certain cyclic 1,3-diesters. organic-chemistry.org

Table 1: General Conditions for β-Keto Acid Decarboxylation

| Reagent/Condition | Product Type | Reference |

| Heat | Ketone | masterorganicchemistry.comlibretexts.org |

| Acid Catalyst (e.g., H₃O⁺) | Ketone | libretexts.org |

| Base Catalyst (e.g., NaOH) | Ketone (after workup) | libretexts.org |

Modifications of the Propanoic Acid Chain

The propanoic acid chain of this compound provides a versatile handle for further molecular elaboration through various chemical transformations.

Olefin Metathesis for Chain Extension

Olefin metathesis is a powerful and versatile reaction for the formation of new carbon-carbon double bonds. numberanalytics.combeilstein-journals.org It has found widespread application in organic synthesis, including the synthesis of natural products and pharmaceuticals. nih.govmdpi.comnih.gov Cross-metathesis, a type of olefin metathesis, involves the reaction of two different olefins to generate new alkene products. numberanalytics.com This strategy can be employed to extend the propanoic acid chain of a derivative of this compound.

To utilize olefin metathesis for chain extension, the carboxylic acid would first need to be converted into a suitable derivative containing a terminal alkene. For example, esterification of the carboxylic acid with an unsaturated alcohol would introduce the necessary olefinic handle. This derivative could then be reacted with another olefin in the presence of a metathesis catalyst, such as a ruthenium-based Grubbs catalyst or a molybdenum-based Schrock catalyst. beilstein-journals.orgresearchgate.netharvard.edu The outcome of the cross-metathesis reaction would be a new, longer-chain unsaturated ester, which could be subsequently hydrogenated if a saturated chain is desired. nih.gov

The choice of catalyst is crucial for the success of the reaction and can influence the stereoselectivity of the newly formed double bond. nih.gov Various generations of Grubbs catalysts have been developed with improved activity and functional group tolerance. harvard.edu The reaction conditions, including solvent and temperature, also play a significant role in the efficiency of the metathesis reaction. beilstein-journals.org

While no specific examples of olefin metathesis with this compound derivatives were found in the search results, the general principles of this powerful synthetic methodology are well-established and could be readily applied for chain extension.

Table 3: Common Catalysts for Olefin Metathesis

| Catalyst Type | Metal Center | Key Features | Reference |

| Grubbs' Catalysts | Ruthenium | High functional group tolerance, air and moisture stability | harvard.edu |

| Schrock's Catalysts | Molybdenum | High activity, particularly for sterically hindered olefins | researchgate.net |

| Hoveyda-Grubbs Catalysts | Ruthenium | Recoverable and reusable catalysts | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometries to reaction mechanisms.

Electronic Structure and Bonding Analysis

The electronic structure of 3-(3-Oxocyclobutyl)propanoic acid can be elucidated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity. Key aspects of the electronic structure include the molecular orbitals, charge distribution, and the nature of the chemical bonds.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding in this compound. NBO analysis provides a localized picture of the chemical bonds, lone pairs, and atomic charges, offering a more intuitive understanding of the molecule's electronic structure compared to the delocalized molecular orbitals.

Table 1: Illustrative Calculated Electronic Properties for a Carboxylic Acid Derivative

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

This table provides illustrative data based on typical values for small carboxylic acids and is not specific to this compound.

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are instrumental in modeling chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction to occur, including the structures of transition states and intermediates. This is particularly relevant for understanding the synthesis and degradation of this compound.

For example, the synthesis of cyclobutanone (B123998) derivatives can involve various reaction mechanisms, such as [2+2] cycloadditions or ring expansions. mdpi.com Theoretical modeling can help to elucidate the energetics of these pathways and predict the stereochemical outcomes. The study of reaction pathways for propanoic acid derivatives has also been a subject of interest, for instance, in the context of their metabolism. libretexts.org

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. The identification and characterization of transition states, which are saddle points on the potential energy surface, are crucial for understanding the kinetics of a reaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of the molecule's movements over time, offering insights into its flexibility and preferred shapes.

For this compound, MD simulations can be used to explore the different conformations of the cyclobutane (B1203170) ring and the propanoic acid side chain. The four-membered cyclobutane ring is not planar and can exist in a puckered conformation. The propanoic acid side chain also has rotational freedom around its single bonds. MD simulations can reveal the relative energies of these different conformers and the barriers to their interconversion. Studies on other carboxylic acids, like acetic acid, have utilized MD simulations to investigate the conformational equilibrium of the carboxyl group. chemrxiv.orgnih.gov

Table 2: Illustrative Conformational Analysis Data for a Flexible Molecule

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (degrees) |

| 1 (Global Minimum) | 0.0 | 65 | 178 (C-C-C-C), 65 (C-C-C=O) |

| 2 | 1.2 | 25 | 175 (C-C-C-C), -170 (C-C-C=O) |

| 3 | 2.5 | 10 | -176 (C-C-C-C), 70 (C-C-C=O) |

This table provides illustrative data and does not represent actual calculated values for this compound.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is widely used in drug discovery to screen for potential drug candidates.

While there are no specific docking studies reported for this compound in the public domain, the methodology could be applied to investigate its potential interactions with biological targets. Given its structural similarity to other propanoic acid derivatives that exhibit biological activity, such as some non-steroidal anti-inflammatory drugs (NSAIDs), it is conceivable that this compound could interact with enzymes like cyclooxygenases (COX). Docking studies on other propanoic acid derivatives have been performed to investigate their binding to various receptors.

The process of molecular docking involves generating a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. The results of a docking study can provide hypotheses about the binding mode of a molecule and guide further experimental investigations.

Prediction of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be a valuable tool for identifying and characterizing new compounds.

The chemical shifts in an NMR spectrum are highly dependent on the electronic environment of the nuclei. Quantum chemical calculations can predict these chemical shifts with a good degree of accuracy. For this compound, one would expect distinct signals for the protons and carbons in the cyclobutane ring and the propanoic acid chain. Experimental ¹H and ¹³C NMR data for propanoic acid and its derivatives are available and can serve as a reference for predicted spectra. docbrown.infodocbrown.info

Similarly, the vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Computational methods can calculate these frequencies, which can then be compared to experimental IR spectra. The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band and a strong C=O stretching band. libretexts.orgdocbrown.info

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carboxyl) | 175-185 |

| C=O (cyclobutanone) | 205-215 |

| CH₂ (alpha to COOH) | 30-40 |

| CH₂ (beta to COOH) | 25-35 |

| CH (cyclobutane) | 40-50 |

| CH₂ (cyclobutane) | 35-45 |

This table provides illustrative data based on typical chemical shifts for similar functional groups and does not represent actual calculated values for this compound.

Table 4: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ketone) | 1780-1760 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C-O stretch (carboxylic acid) | 1320-1210 |

This table provides illustrative data based on typical vibrational frequencies for similar functional groups and does not represent actual calculated values for this compound.

Applications in Advanced Materials and Polymer Science

Integration into Polymer Backbones or Side Chains

The incorporation of 3-(3-Oxocyclobutyl)propanoic acid into polymer structures can be envisioned through several synthetic strategies, primarily leveraging its reactive functional groups. The carboxylic acid group provides a direct route for forming ester or amide linkages, which are fundamental to the creation of polyesters and polyamides, respectively.

One potential pathway for polymerization is through polycondensation reactions. For this to occur with the monomer alone, the ketone group would first need to be reduced to a hydroxyl group, converting this compound into 3-(3-hydroxycyclobutyl)propanoic acid. This resulting hydroxy acid could then undergo self-polycondensation to form a polyester with the cyclobutane (B1203170) ring as an integral part of the polymer backbone.

Alternatively, this compound could be utilized as a comonomer in conjunction with other diols, diamines, or diacids. This approach would allow for the precise tuning of the polymer's properties by varying the concentration of the cyclobutane-containing unit within the final polymer chain. For instance, co-polycondensation with a diol would lead to a polyester with pendent oxocyclobutyl groups if the carboxylic acid is involved in backbone formation.

Another avenue for integration is to attach the molecule to the side chain of a pre-existing polymer. This could be achieved by first modifying a polymer with reactive sites that can then be coupled with the carboxylic acid of this compound. This method allows for the modification of the surface properties or the introduction of specific functionalities to a base polymer.

Role in Designing Functional Materials

The presence of the cyclobutane ring from this compound within a polymer is expected to confer unique properties, leading to the design of advanced functional materials. A key area of interest is the development of stress-responsive polymers, also known as mechanophores. The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions when subjected to mechanical force. duke.edunih.govacs.org This property can be harnessed to create materials that change their properties, such as color or fluorescence, or even self-heal in response to mechanical stress.

Polymers incorporating the this compound moiety could potentially exhibit enhanced thermal stability and distinct mechanical properties compared to their linear aliphatic counterparts. The semi-rigid nature of the cyclobutane ring can restrict segmental motion of the polymer chains, leading to higher glass transition temperatures and altered tensile strength and modulus.

The ketone group on the cyclobutane ring also offers a site for post-polymerization modification. This functionality could be used to introduce cross-linking, attach bioactive molecules, or alter the polarity of the polymer. Such modifications could lead to the development of materials for a wide range of applications, including drug delivery, coatings, and advanced composites.

Below is a hypothetical data table outlining the potential properties of a polyester synthesized from 3-(3-hydroxycyclobutyl)propanoic acid, based on typical values for other cyclobutane-containing polyesters.

| Property | Hypothetical Value |

| Glass Transition Temperature (Tg) | 80 - 120 °C |

| Tensile Strength | 50 - 80 MPa |

| Young's Modulus | 2 - 4 GPa |

| Decomposition Temperature | > 300 °C |

| Stress-Responsive Behavior | Potential for mechanochemical ring-opening |

The tailored synthesis of polymers using this compound as a building block opens up possibilities for creating novel materials with precisely controlled architectures and functionalities. Further research into the polymerization behavior of this compound and the characterization of the resulting polymers is warranted to fully explore its potential in advanced materials and polymer science.

Pharmacological and Biological Research Applications

As a Pharmaceutical Intermediate

Precursor for Thrombin Inhibitors

No specific synthetic routes starting from 3-(3-Oxocyclobutyl)propanoic acid to produce thrombin inhibitors have been identified in the reviewed literature.

Precursor for Kinase Inhibitors

There is no direct evidence in the available literature of this compound being used as a precursor for the synthesis of kinase inhibitors.

Precursor for Antitumor Drugs

The application of this compound as a starting material or intermediate in the synthesis of antitumor drugs is not described in the current body of scientific literature.

Synthesis of GLP-1 Secretagogues

No information was found to suggest that this compound is used as an intermediate in the synthesis of GLP-1 secretagogues.

Investigation in Biochemical Pathways

Specific studies detailing the metabolic journey of this compound within a biological system are not available. Research into the metabolism of propionic acid itself is extensive, but this does not account for the metabolic fate of the cyclobutyl ketone moiety, which constitutes a significant portion of the molecule.

Metabolic Transformations and Metabolites

There are no published studies that identify the specific metabolic transformations or resulting metabolites of this compound. The general metabolism of propionic acid involves its conversion to propionyl-CoA, which then enters the citric acid cycle via succinyl-CoA after a series of enzymatic reactions. nih.gov It is unknown how the presence and structure of the 3-oxocyclobutyl group would influence this pathway or what alternative metabolic routes the compound might undergo.

Enzymatic Reactions and Substrate Specificity

The chemical structure of this compound, featuring a ketone and a carboxylic acid functional group, suggests its potential to participate in various enzymatic reactions. The presence of these groups makes the molecule a candidate for interaction with several classes of enzymes.

The carboxylic acid moiety is a common feature in substrates for enzymes such as acyl-CoA synthetases, which activate carboxylic acids for further metabolism. Additionally, enzymes involved in conjugation reactions, like UDP-glucuronosyltransferases, could potentially metabolize the carboxylic acid group.

The ketone group on the cyclobutane (B1203170) ring introduces a site for potential reduction by oxidoreductases, such as carbonyl reductases. The puckered conformation of the cyclobutane ring could influence the stereoselectivity of such a reduction. nih.govru.nl The substrate specificity of enzymes for this compound would be dictated by the three-dimensional shape of the active site and its ability to accommodate the unique puckered structure of the cyclobutane ring. nih.govru.nl

Table 1: Potential Enzymatic Transformations of this compound

| Functional Group | Enzyme Class | Potential Reaction |

| Carboxylic Acid | Acyl-CoA Synthetase | Formation of a Coenzyme A thioester |

| Carboxylic Acid | UDP-Glucuronosyltransferase | Glucuronidation |

| Ketone | Carbonyl Reductase | Reduction to a secondary alcohol |

Potential as a Bioactive Scaffold

The cyclobutane motif is increasingly recognized for its utility as a scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its rigid, three-dimensional structure offers several advantages in the design of bioactive molecules.

One of the key benefits of the cyclobutane ring is its ability to provide conformational restriction. nih.govru.nlpharmablock.com By locking flexible molecules into a more defined shape, it can enhance binding affinity and selectivity for a biological target. The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can be crucial for interacting with receptor pockets or enzyme active sites. nih.govru.nl

Furthermore, the incorporation of a cyclobutane ring can improve the metabolic stability of a drug candidate. nih.gov The strained ring system is generally more resistant to metabolic degradation compared to more flexible alkyl chains. This can lead to improved pharmacokinetic properties, such as a longer half-life. The cyclobutane scaffold can also serve as a bioisosteric replacement for other groups, such as phenyl rings, offering improved physicochemical properties. nih.gov

The unique three-dimensional nature of the cyclobutane scaffold provides opportunities for the development of novel chemical entities with distinct biological activities. nih.gov Its underrepresentation in existing drug libraries presents an opportunity for exploring novel chemical space. nih.gov

Table 2: Advantages of the Cyclobutane Scaffold in Drug Discovery

| Feature | Advantage | Reference |

| Conformational Rigidity | Enhanced binding affinity and selectivity | nih.govpharmablock.com |

| Three-Dimensionality | Precise spatial orientation of substituents | nih.gov |

| Metabolic Stability | Improved pharmacokinetic profile | nih.gov |

| Novelty | Exploration of new chemical space | nih.gov |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of molecules containing a cyclobutane (B1203170) ring is a well-known challenge in organic chemistry, primarily due to the significant ring strain (approximately 26 kcal/mol) of the four-membered carbocycle. nih.govresearchgate.net Current synthetic strategies often involve multi-step processes with modest yields. Future research must prioritize the development of more efficient, scalable, and environmentally benign methods for synthesizing 3-(3-Oxocyclobutyl)propanoic acid.

Key Challenges and Research Focus:

Improving Cycloaddition Efficiency: The most common method for forming cyclobutane rings is the [2+2] photocycloaddition. Future work should focus on optimizing these reactions through the use of novel photosensitizers and continuous flow reactors, which can enhance molecular weight and reduce reaction times for polymeric derivatives. nih.gov

Green Chemistry Principles: Traditional synthetic routes for related compounds can be resource-intensive. rsc.orgnih.gov Research should aim to incorporate green chemistry principles, such as using bio-based feedstocks for the propanoic acid moiety, employing solvent-free reaction conditions, and utilizing heterogeneous catalysts that can be easily recovered and reused. rsc.orgresearchgate.net The catalytic ketonization of propionic acid, for example, releases only carbon dioxide and water as by-products, showcasing a sustainable approach. researchgate.net

Stereoselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. A significant challenge lies in developing enantioselective synthetic methods to produce specific stereoisomers of this compound. This will be crucial for targeted pharmaceutical applications. acs.org

Scalability: Transitioning from laboratory-scale synthesis to industrial production presents a major hurdle. Future synthetic routes must be designed with scalability in mind, ensuring they are robust, safe, and economically viable. researchgate.net

Exploration of Novel Pharmaceutical Applications

The incorporation of a cyclobutane ring into drug candidates is an increasingly utilized strategy in medicinal chemistry. nih.govexlibrisgroup.comnih.gov This motif can confer desirable properties such as conformational restriction, improved metabolic stability, and unique three-dimensional arrangements for interacting with biological targets. lifechemicals.com The propanoic acid group also serves as a versatile pharmacophore. The combination of these two features in this compound makes it an attractive scaffold for drug discovery.

Potential Therapeutic Areas:

Antimicrobial and Antiviral Agents: The cyclobutane framework is present in natural products with antimicrobial properties. nih.govnih.gov Furthermore, derivatives of the related compound cyclobutanone (B123998) are integral to the synthesis of various antibiotic and antiviral drugs. liskonchem.com Future research should involve synthesizing a library of derivatives of this compound and screening them for activity against multidrug-resistant bacteria and viruses.

Anticancer Therapeutics: The platinum-based drug Carboplatin, which contains a cyclobutane dicarboxylate ligand, is a cornerstone of cancer chemotherapy. The rigid cyclobutane structure can be used to orient functional groups in a precise manner to bind to enzyme active sites or other biological targets. liskonchem.com Derivatives of this compound could be explored as inhibitors of cancer-related enzymes or as novel DNA-interacting agents.

Metabolic and Inflammatory Disorders: The cyclobutane ring can serve as a bioisostere for other chemical groups, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov By modifying the propanoic acid chain and the oxocyclobutyl ring, researchers could design molecules that target receptors or enzymes involved in metabolic or inflammatory pathways.

The unique puckered structure of the cyclobutane ring offers a distinct three-dimensional geometry that is underutilized compared to other cyclic systems in drug development. exlibrisgroup.com Exploring its potential as a core scaffold is a key future direction.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

A thorough understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Traditional offline analytical methods (e.g., chromatography) can be time-consuming and may not capture transient intermediates. spectroscopyonline.com The implementation of advanced, in-situ spectroscopic techniques for real-time reaction monitoring is a critical area for future development.

These Process Analytical Technology (PAT) tools provide continuous data streams that can be used to ensure process robustness, optimize yield, and minimize impurities. mdpi.com

| Spectroscopic Technique | Information Provided for Real-time Monitoring | Advantages |

| Flow Nuclear Magnetic Resonance (FlowNMR) | Detailed structural information on reactants, intermediates, and products; quantitative data on concentrations. rsc.orgrsc.org | Inherently quantitative, non-invasive, provides rich structural detail. bruker.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitoring of specific functional groups (e.g., C=O, O-H) to track the progress of the reaction. | Highly sensitive, applicable across various scales from lab to plant, can be used in-situ with fiber optic probes. bruker.com |

| Raman Spectroscopy | Complementary vibrational information to FT-IR, particularly useful for symmetric bonds and reactions in aqueous media. | Non-destructive, minimal sample preparation, can be used for in-line analysis. mdpi.com |

| UV-Visible (UV/Vis) Spectroscopy | Monitors changes in chromophores, useful for tracking conjugated systems that may appear or disappear during synthesis. | Simple, cost-effective, suitable for basic monitoring tasks. mdpi.com |

The integration of these techniques, particularly FlowNMR, allows for non-invasive, real-time analysis under actual reaction conditions. rsc.org This approach can provide accurate kinetic data, help elucidate complex reaction mechanisms, and accelerate the optimization of synthetic protocols for this compound. rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Key Applications:

Retrosynthetic Analysis and Synthesis Planning: AI-powered platforms can perform retrosynthetic analysis to propose novel and efficient synthetic pathways. iscientific.org By training on vast reaction databases, these tools can identify the most effective and automatable routes, potentially uncovering non-intuitive strategies for synthesizing derivatives. The quality and diversity of the underlying reaction data are critical for the predictive power of these models. cas.org

Virtual Screening and Property Prediction: ML models can predict the biological activity and physicochemical properties (e.g., solubility, metabolic stability) of virtual libraries of this compound derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Reaction Optimization: AI algorithms can be coupled with automated synthesis platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, reaction time). pharmafeatures.com This data-driven approach can significantly improve reaction yields and reduce the number of experiments required compared to traditional methods. preprints.org

The table below summarizes how AI and ML can be integrated into the discovery and development workflow for compounds based on the this compound scaffold.

| Drug Discovery Stage | Application of AI / Machine Learning | Potential Impact |

| Target Identification | Analyzing biological data to identify and validate new drug targets. | Increases the probability of success for new therapeutic programs. |

| Hit Identification | Virtual screening of large compound libraries; de novo design of molecules with desired properties. | Accelerates the discovery of novel hit compounds. |

| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide molecular design. | Reduces late-stage failures and improves the quality of drug candidates. |

| Synthesis Planning | Predicting optimal synthetic routes for target molecules. iscientific.org | Reduces the time and cost associated with chemical synthesis. preprints.org |

By embracing these computational technologies, researchers can unlock the full potential of the this compound scaffold, transforming it from a simple chemical entity into a source of novel and valuable molecules for a range of applications.

Q & A

Q. What safety protocols should be followed when handling 3-(3-Oxocyclobutyl)propanoic acid in the laboratory?

- Methodological Answer : Based on structurally related cyclobutane derivatives, implement the following precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods or ensure adequate airflow to minimize inhalation risks, as similar compounds may cause respiratory irritation .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a sealed container in a ventilated, locked area .

Q. What synthetic strategies are viable for preparing this compound?

- Methodological Answer : Two potential routes include:

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization to generate the 3-oxocyclobutane moiety, followed by coupling with a propanoic acid precursor via nucleophilic acyl substitution .

- Ketone Functionalization : Introduce the oxo group post-cyclization using oxidation agents like PCC (pyridinium chlorochromate) or TEMPO-mediated reactions .

Validate intermediate structures using NMR and IR spectroscopy at each step .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Identify the cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and ketone carbonyl (δ 205–220 ppm in ). The carboxylic acid proton appears as a broad singlet (δ 10–12 ppm) in -NMR .

- IR Spectroscopy : Look for strong absorption bands at ~1700 cm (ketone C=O) and ~2500–3000 cm (carboxylic acid O-H stretch) .

- Mass Spectrometry : Use GC-MS or LC-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ketone group may act as an electron-deficient center for Michael additions .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or solvents to predict solubility and stability. Parameters like logP (partition coefficient) and topological polar surface area (TPSA) can be derived from software like Schrödinger Suite .

Q. How does the 3-oxocyclobutyl group influence metabolic pathways in biological studies?

- Methodological Answer :

- Phase I Metabolism : The ketone may undergo reduction to a secondary alcohol via ketoreductases, while the carboxylic acid could conjugate with glycine or glucuronic acid .

- In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes, then use LC-MS to detect metabolites like hydroxylated or sulfated derivatives .

- Stability Testing : Monitor degradation in simulated gastric fluid (SGF) or phosphate buffer to assess bioavailability .

Q. How can researchers resolve discrepancies in reaction yields during derivative synthesis?

- Methodological Answer :

- Parameter Optimization : Screen catalysts (e.g., DABCO for thiol-ene reactions) and solvents (e.g., DMF for polar aprotic conditions) to improve efficiency .

- Purity Checks : Use HPLC to detect byproducts; recrystallize intermediates with ethyl acetate/hexane mixtures .

- Kinetic Studies : Perform time-course analyses via -NMR to identify rate-limiting steps (e.g., cyclobutane ring strain hindering nucleophilic attack) .

Data Analysis and Contradictions

Q. How should conflicting data on the compound’s solubility be addressed?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (pH, temperature). For example, measure solubility in PBS (pH 7.4) at 25°C using UV-Vis spectroscopy .

- QSAR Models : Corporate computational descriptors (e.g., Hansen solubility parameters) to predict solvent compatibility .

Q. What strategies validate the compound’s stability under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.